O-Flutamide - 151262-93-0

O-Flutamide

Catalog Number: EVT-290461
CAS Number: 151262-93-0
Molecular Formula: C11H11F3N2O3
Molecular Weight: 276.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-Flutamide, the ortho-nitro substituted isomer of the anti-androgen drug Flutamide, serves primarily as a chemical entity for analytical chemistry and pharmacological research. Its primary role in scientific research is to understand its potential as an impurity in Flutamide synthesis and its distinct properties compared to Flutamide. []

Flutamide

Compound Description: Flutamide is a nonsteroidal antiandrogen drug primarily used to treat prostate cancer. It functions by inhibiting the binding of testosterone and dihydrotestosterone to androgen receptors in target cells. This action effectively blocks the effects of androgens in the body. [, , , , , ]

Relevance: Flutamide is a positional isomer of O-Flutamide. Both compounds share the same molecular formula and functional groups but differ in the position of the nitro group on the aromatic ring. In Flutamide, the nitro group is in the para position relative to the propionamide side chain, while in O-Flutamide, it is in the ortho position. [, ]

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone is a potent androgen hormone synthesized from testosterone. It plays a crucial role in the development and maintenance of male sexual characteristics and is involved in various physiological processes. []

Relevance: While not structurally related to O-Flutamide, Dihydrotestosterone is a key molecule that O-Flutamide and its isomer Flutamide target. Both compounds act as antiandrogens by competitively inhibiting the binding of Dihydrotestosterone to androgen receptors. [, , , ]

Hydroxyflutamide

Compound Description: Hydroxyflutamide is the primary active metabolite of Flutamide. It exhibits antiandrogenic activity by blocking androgen receptors and inhibiting androgen synthesis. []

Relevance: Hydroxyflutamide is structurally related to O-Flutamide as it is a metabolite of Flutamide, which itself is a positional isomer of O-Flutamide. Hydroxyflutamide shares the core structure of Flutamide with modifications to the propionamide side chain. []

Cyproterone Acetate

Compound Description: Cyproterone acetate is a steroidal antiandrogen medication primarily used to treat prostate cancer, hirsutism, and other androgen-dependent conditions. It acts as an antagonist at androgen receptors, blocking the effects of androgens. []

Relevance: While structurally different from O-Flutamide, Cyproterone acetate shares its mechanism of action. Both compounds function as antiandrogens, competing with testosterone and dihydrotestosterone for binding to androgen receptors. []

Bicalutamide

Compound Description: Bicalutamide is a nonsteroidal antiandrogen used to treat prostate cancer. It binds to androgen receptors, blocking the actions of androgens like testosterone and dihydrotestosterone. []

Relevance: Bicalutamide is another nonsteroidal antiandrogen, similar to O-Flutamide and Flutamide. All three compounds target the androgen receptor, competing with endogenous androgens for binding sites, thus inhibiting androgen action. []

N-[4-nitro-3-trifluoromethyl-phenyl]-ferrocenecarboxamide (NFFe)

Compound Description: N-[4-nitro-3-trifluoromethyl-phenyl]-ferrocenecarboxamide is a synthetic organometallic compound used as a precursor in the synthesis of radiolabeled Flutamide analogs for potential use in imaging studies. []

Relevance: N-[4-nitro-3-trifluoromethyl-phenyl]-ferrocenecarboxamide shares a significant structural resemblance to O-Flutamide and Flutamide. The key difference lies in the presence of a ferrocenyl group instead of the methyl group on the amide nitrogen in O-Flutamide and Flutamide. []

N-cyclopentadienyltricarbonyltechnetium-N-[4-nitro-3-trifluoromethyl-phenyl] carboxamide (NF(99m)Tc)

Compound Description: N-cyclopentadienyltricarbonyltechnetium-N-[4-nitro-3-trifluoromethyl-phenyl] carboxamide is a radiolabeled analog of Flutamide developed for potential use as a SPECT imaging agent targeting the androgen receptor. []

Relevance: N-cyclopentadienyltricarbonyltechnetium-N-[4-nitro-3-trifluoromethyl-phenyl] carboxamide is structurally derived from Flutamide, the positional isomer of O-Flutamide. It retains the core structure of Flutamide, with a technetium-99m complex incorporated for radiolabeling purposes. []

Source and Classification

O-Flutamide is synthesized from benzotrifluoride and is classified under the category of antiandrogens. It is recognized for its role in hormone-sensitive cancers, particularly in cases where androgen receptor signaling is implicated. The compound has been studied extensively for its pharmacological properties and therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Flutamide can be achieved through several chemical pathways, with one notable method involving the nitration of benzotrifluoride followed by further chemical modifications. A common synthetic route includes:

  1. Nitration: Benzotrifluoride is nitrated to form 2-nitro-5-amino benzotrifluoride.
  2. Reduction: The nitro group is then reduced to an amino group.
  3. Acylation: The resulting amine undergoes acylation to form O-Flutamide.

This method has been reported to yield high quantities of the compound efficiently, making it economically favorable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

O-Flutamide has a specific molecular structure characterized by its chemical formula C11H12F3NC_{11}H_{12}F_3N. The compound features a trifluoromethyl group attached to a benzene ring, which plays a crucial role in its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C11H12F3NC_{11}H_{12}F_3N
  • Molecular Weight: Approximately 239.22 g/mol

The structural characteristics contribute significantly to its binding affinity to androgen receptors, enhancing its effectiveness as an antiandrogen agent.

Chemical Reactions Analysis

Reactions and Technical Details

O-Flutamide participates in various chemical reactions that are essential for its synthesis and application:

  1. Nitration Reaction: Involves electrophilic substitution where nitric acid reacts with benzotrifluoride.
  2. Reduction Reaction: The reduction of nitro groups to amines typically employs catalytic hydrogenation or chemical reducing agents.
  3. Acylation Reaction: The acylation step involves the introduction of an acyl group using acyl chlorides or anhydrides.

These reactions are crucial for modifying the functional groups on the benzene ring, which ultimately influence the pharmacological activity of O-Flutamide .

Mechanism of Action

Process and Data

O-Flutamide exerts its therapeutic effects primarily through competitive inhibition of androgen receptors. By binding to these receptors, it prevents natural androgens, such as testosterone and dihydrotestosterone, from exerting their effects on target tissues. This mechanism leads to:

  • Inhibition of Prostate Cancer Cell Growth: By blocking androgen receptor activation, O-Flutamide effectively reduces proliferation signals in prostate cancer cells.
  • Reduction of Androgenic Effects: This results in decreased levels of circulating testosterone effects, aiding in managing hormone-sensitive tumors.

The pharmacodynamics involve a complex interplay between receptor binding affinity and downstream signaling pathways that culminate in reduced tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Flutamide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 90-92 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring the stability of pharmaceutical preparations containing O-Flutamide .

Applications

Scientific Uses

O-Flutamide is primarily used in clinical settings for:

  • Prostate Cancer Treatment: As part of combination therapy for advanced prostate cancer.
  • Research Applications: Used extensively in studies investigating androgen receptor signaling pathways and developing new antiandrogen therapies.

The compound's ability to modulate hormone activity makes it a valuable tool in both therapeutic contexts and scientific research focused on endocrine-related disorders .

Introduction to O-Flutamide: Background and Significance

Historical Development of Antiandrogen Therapeutics

The discovery of O-Flutamide emerged from unexpected pharmacological observations during antibiotic research in 1967. Scientists at Schering-Plough initially investigated its antibacterial properties before recognizing its potent antiandrogenic effects in preclinical models. This serendipitous finding redirected development toward endocrine applications, culminating in clinical trials starting in 1971. After extensive evaluation, Germany approved flutamide in 1983, followed by United States Food and Drug Administration (FDA) approval in 1989 under the brand name Eulexin. This 22-year journey from discovery to clinical implementation established the first nonsteroidal antiandrogen available for therapeutic use [1] [3] [4].

O-Flutamide's introduction created a new drug class that fundamentally changed prostate cancer management. Prior antiandrogens like cyproterone acetate exhibited steroidal properties with associated glucocorticoid and progestogenic effects, while flutamide offered targeted receptor blockade without hormonal side effects. Its mechanism enabled combination approaches with gonadotropin-releasing hormone (GnRH) analogs, establishing the concept of combined androgen blockade for advanced prostate cancer. This therapeutic strategy demonstrated that dual suppression of testicular and adrenal androgens could improve outcomes compared to monotherapy approaches [1] [4].

Table 1: Historical Milestones in O-Flutamide Development

YearDevelopment MilestoneSignificance
1967Initial synthesis by Schering-PloughOriginally investigated as antibiotic compound
1971Commencement of clinical trialsFirst human evaluation of antiandrogen properties
1983Regulatory approval in GermanyFirst market authorization worldwide
1989FDA approval in United StatesEntry into major pharmaceutical market
1995Introduction of bicalutamideEmergence of second-generation alternatives with improved safety

The pharmaceutical landscape evolved rapidly following O-Flutamide's introduction. Second-generation antiandrogens (bicalutamide, nilutamide) emerged in 1989 and 1995 respectively, offering improved pharmacokinetic profiles with once-daily dosing and reduced hepatotoxicity. These successors retained the core arylpropanamide structure of flutamide while introducing strategic modifications to enhance receptor binding affinity and metabolic stability. Despite being largely superseded clinically, O-Flutamide remains a vital reference compound in endocrine pharmacology and a structural template for novel antiandrogen development [4] [9].

Structural and Functional Characterization of O-Flutamide

O-Flutamide (C₁₁H₁₁F₃N₂O₃) features a distinctive pharmacophore centered on three critical functional groups: a nitroaromatic system, trifluoromethyl moiety, and hydrophobic alkyl side chain. X-ray crystallography reveals a planar configuration that optimizes interaction with the androgen receptor ligand-binding domain (AR-LBD). The molecule's structural specificity derives from its substituted anilide core, where the trifluoromethyl group (-CF₃) at the meta position and nitro group (-NO₂) at the para position create electronic asymmetry essential for high-affinity receptor binding [8] [10].

Table 2: Structural Features and Functional Significance of O-Flutamide

Structural ElementChemical PropertiesFunctional Role
Nitro group (-NO₂)Strong electron-withdrawing groupEnhances binding affinity through polar interactions with AR-LBD
Trifluoromethyl group (-CF₃)Hydrophobic with moderate electronegativityProvides steric bulk and selective binding to AR subtype
Isobutyryl linkerFlexible alkyl chainPositions aromatic system optimally within binding pocket
Secondary amideHydrogen bond donor/acceptorFacilitates interaction with Asn705 and Gln711 residues

The molecule exhibits precise stereoelectronic properties that govern its receptor interaction. Quantum mechanical modeling demonstrates that the trifluoromethyl group's hydrophobicity and moderate electronegativity (Pauling electronegativity = 3.98) enable favorable van der Waals interactions with the AR-LBD hydrophobic pocket. Meanwhile, the nitro group forms critical hydrogen bonds with Asn705 and Gln711 residues in the binding cleft. These interactions collectively enable a binding affinity (Kd ≈ 55 nM) approximately five-fold greater than testosterone's intrinsic affinity, allowing effective competitive inhibition [8] [10].

Metabolic activation converts O-Flutamide to hydroxyflutamide (2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide), its therapeutically active metabolite. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) mediate this oxidation, producing a compound with 20-fold greater AR binding affinity than the parent molecule. The hydroxyl group introduced during metabolism enhances hydrogen bonding with Thr877 in the AR-LBD, explaining the metabolite's superior antagonistic activity. This prodrug-to-active-metabolite transformation represents a key pharmacological consideration in understanding the compound's mechanism [1] [4] [8].

Role in Androgen Receptor (AR) Signaling Pathway Modulation

O-Flutamide functions as a competitive antagonist at the androgen receptor ligand-binding domain (AR-LBD), directly competing with endogenous ligands testosterone and dihydrotestosterone (DHT). Biochemical studies demonstrate that hydroxyflutamide, the active metabolite, binds AR with an inhibition constant (Ki) of 4.8 nM, effectively displacing DHT (Ki = 0.5 nM) through mass action principles. This binding prevents the conformational changes required for receptor activation, specifically inhibiting the dissociation of heat shock proteins (HSP70/HSP90) that precedes AR dimerization and nuclear translocation [1] [8].

The compound exhibits selective action against genomic AR signaling pathways without affecting non-genomic androgen actions. Transcriptomic analyses reveal that hydroxyflutamide-bound AR fails to recruit coregulators such as SRC-1 and ARA70, resulting in ineffective binding to androgen response elements (AREs) in target gene promoters. This specifically downregulates expression of prostate-specific antigen (PSA), kallikrein-related peptidase 2 (KLK2), and transmembrane protease serine 2 (TMPRSS2) – genes critical for prostate cancer proliferation and survival [1] [6] [8].

Table 3: Androgen Receptor Binding Kinetics of Flutamide Metabolites

ParameterO-Flutamide (Parent)Hydroxyflutamide (Metabolite)
Binding Affinity (Kd)410 nM20 nM
Half-life (Plasma)5-6 hours8-10 hours
Protein Binding94-96%92-94%
Primary Elimination RouteRenal (>90%)Renal (>90%)
CYP450 MetabolismCYP1A2, CYP3A4Glucuronidation

O-Flutamide's mechanism extends beyond simple receptor blockade to include disruption of critical protein-protein interactions in AR signaling. In prostate cancer models, hydroxyflutamide inhibits FOXA1-mediated chromatin remodeling – a process essential for AR access to target genes. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates 70% reduction in AR-FOXA1 co-localization at enhancer regions of androgen-responsive genes, effectively suppressing their transcription. This interference provides an additional layer of pathway inhibition beyond direct ligand competition [6].

The compound's action triggers compensatory endocrine feedback mechanisms. Plasma testosterone levels increase 5-10 fold during therapy due to disrupted negative feedback in the hypothalamic-pituitary-gonadal axis. This paradoxical rise necessitates combination therapy with GnRH analogs to achieve complete androgen suppression. The compensatory surge provides clinical validation of effective AR pathway blockade while demonstrating the system's adaptability to single-agent intervention [1] [4].

Properties

CAS Number

151262-93-0

Product Name

O-Flutamide

IUPAC Name

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)

InChI Key

ZMFQELZYFBRXFJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Synonyms

2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide; NSC 674689; Flutamide EP Impurity F

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.